2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
Description
2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide is a bis-trifluoroacetylated aromatic amide derivative. Trifluoroacetyl groups are known for their strong electron-withdrawing effects, which enhance metabolic stability and influence intermolecular interactions in biological systems . Such compounds are often intermediates in synthesizing pharmaceuticals or agrochemicals due to fluorine’s ability to modulate pharmacokinetic properties .
Properties
CAS No. |
14818-62-3 |
|---|---|
Molecular Formula |
C10H6F6N2O2 |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6(5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
InChI Key |
FPBBQCMIENMBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, o-phenylenediamine is dissolved in anhydrous dichloromethane (DCM) at 0–5°C. Trifluoroacetic anhydride (2.2 equivalents) is added dropwise, followed by triethylamine (2.5 equivalents) to neutralize liberated hydrogen fluoride. The reaction proceeds via nucleophilic acyl substitution, where the amino groups sequentially react with TFAA:
Key parameters:
Purification and Yield
The crude product is washed with ice-cold water to remove residual acid, followed by recrystallization from a diethyl ether/n-pentane solvent system (3:1 v/v). This yields 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide as a white crystalline solid with a reported purity of >98% (HPLC) and isolated yields of 68–74%.
Alternative Industrial-Scale Synthesis via Coupling Reagents
Patent EP2621894B1 discloses a coupling reagent-mediated approach for analogous trifluoroacetamides, adaptable to the target compound.
Stepwise Acylation Using Carbodiimide Reagents
-
First Acylation :
o-Phenylenediamine reacts with TFAA (1.1 eq) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form mono-trifluoroacetylated intermediate. -
Second Acylation :
The intermediate undergoes a second acylation with TFAA under identical conditions to yield the bis-trifluoroacetylated product.
Advantages :
-
Minimizes over-acylation byproducts.
-
Suitable for continuous flow reactor systems, achieving 85–90% conversion in <2 hours.
Selective Acylation Using Trifluoroacetic Acid Esters
Patent EP0239063A2 describes selective N-acylation using ethyl trifluoroacetate (ETFA) in aqueous alkaline media.
Methodology
-
Reaction Setup :
o-Phenylenediamine is suspended in water at pH 9–10. Ethyl trifluoroacetate (2.5 eq) is added gradually, maintaining pH via sodium hydroxide titration. -
Mechanism :
ETFA undergoes hydrolysis to generate trifluoroacetyl chloride in situ, which selectively acylates the amino groups.
Outcome :
-
60–65% isolated yield after extraction with ethyl acetate.
-
Preferred for large-scale production due to lower cost of ETFA compared to TFAA.
Comparative Analysis of Synthetic Routes
Critical Process Considerations
Side Reactions and Mitigation
-
Polymerization : Occurs at elevated temperatures; mitigated by strict temperature control.
-
Incomplete Acylation : Additive bases like 4-dimethylaminopyridine (DMAP) enhance reactivity in coupling reagent methods.
Recent Advances in Catalytic Methods
Emerging techniques employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate acylation at room temperature, reducing reaction times to 30 minutes with comparable yields .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoroacetyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl groups under suitable conditions.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research has indicated that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, the incorporation of trifluoromethyl moieties in phenyl derivatives has been linked to improved inhibition of cancer cell proliferation. A study demonstrated that derivatives similar to 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide exhibited significant cytotoxicity against various cancer cell lines .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Trifluoromethyl-containing compounds have been shown to disrupt bacterial cell membranes effectively. Case studies have highlighted its efficacy against Gram-positive bacteria due to its ability to penetrate bacterial cell walls more effectively than non-fluorinated counterparts .
- Neuroprotective Effects :
Material Science Applications
- Fluorinated Polymers :
- The incorporation of 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide into polymer matrices has been explored for creating high-performance materials with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and electronic applications where durability is crucial .
Case Studies
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s fluorinated nature enhances its binding affinity and selectivity towards specific targets, contributing to its efficacy in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : Trifluoroacetyl groups decrease electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with methyl or hydroxyl groups, which are electron-donating .
- Stability: Bis-trifluoroacetylated compounds (e.g., CAS 5252-79-9) exhibit higher thermal stability (evidenced by gas-phase heat capacity calculations) compared to mono-substituted analogs .
Biological Activity
2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by trifluoroacetyl groups and an indole moiety, allows for diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H10F6N2O2
- Molecular Weight : 352.23 g/mol
- CAS Number : 90704-74-8
- IUPAC Name : 2,2,2-trifluoro-N-[2-[1-(2,2,2-trifluoroacetyl)indol-3-yl]ethyl]acetamide
The biological activity of 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide is primarily attributed to its ability to interact with specific molecular targets. The trifluoroacetyl groups form strong hydrogen bonds with target proteins, thereby modulating their activity. Additionally, the indole moiety enhances binding affinity through interactions with aromatic residues in proteins.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values indicate significant cell death at specific concentrations.
- Mechanism : The induction of apoptosis via mitochondrial pathways has been observed. Increased reactive oxygen species (ROS) production was noted in treated cells, suggesting oxidative stress as a mechanism for cytotoxicity .
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related trifluoromethyl compounds:
- Testing Models : Compounds similar to 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide were subjected to maximal electroshock (MES) and pentylenetetrazole tests in animal models.
- Findings : The presence of fluorine atoms was crucial for enhancing anticonvulsant activity. These compounds showed effectiveness in preventing seizures at various dosages .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Mechanism : The trifluoroacetyl group may inhibit pro-inflammatory cytokines and modulate immune responses.
- Applications : Potential use in treating inflammatory diseases is being explored through both in vitro and in vivo models .
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activity of 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide against similar trifluoromethyl compounds:
| Compound Name | Anticancer Activity | Anticonvulsant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | High |
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Anticonvulsant Activity :
- In a controlled study using rodent models, compounds similar to 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide demonstrated significant protection against induced seizures.
- The study concluded that fluorinated derivatives showed enhanced efficacy compared to non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
